molecular formula C13H13N5O3S B2358801 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide CAS No. 2034503-97-2

6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B2358801
CAS No.: 2034503-97-2
M. Wt: 319.34
InChI Key: DHTXVEAYPWKMQE-UHFFFAOYSA-N
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Description

This compound is a derivative of thieno[2,3-d]pyrimidine . Thieno[2,3-d]pyrimidines are known to have significant biological activities and are used in the development of various therapeutic agents .


Synthesis Analysis

The synthesis of similar thieno[2,3-d]pyrimidine derivatives involves several steps . The process typically starts with substituted aldehydes, followed by a reaction with POCl3, and finally a reaction with morpholine .


Chemical Reactions Analysis

The reaction of 6-oxo-, thioxo-2,3-dimethylthieno[2,3-d]pyrimidin-4-ones with electrophilic agents was studied . During nitration, these compounds undergo electrophilic unco-substitution forming various nitro derivatives .

Scientific Research Applications

Synthesis and Reactivity

  • Research into the synthesis and reactivity of thieno[3,2-d]pyrimidin-3(4H)-yl derivatives has shown various methods for creating these compounds. For instance, the reaction of acyl derivatives with hydrazine hydrate produces a series of tricyclic compounds containing aliphatic, aromatic, or heteroaromatic fragments, which could serve as potential intermediates for further chemical synthesis (Kostenko et al., 2007).

Antimicrobial Evaluation

  • Some new pyrimidine derivatives, including those related to thieno[3,2-d]pyrimidines, have been synthesized and evaluated for antimicrobial activity. This suggests the potential of such compounds in the development of new antimicrobial agents (Farag et al., 2008).

Pharmacological Applications

  • The synthesis of tetrahydropyrimidine and related derivatives under microwave irradiation has led to the creation of compounds with potential pharmacological applications. These derivatives have been explored for their various biological activities, underscoring the importance of such compounds in medicinal chemistry (Abdalha et al., 2011).

Antioxidant and Anti-Bacterial Activities

  • A study on new 6-oxo-1,6-dihydropyrimidin-5-carboxamides showed that these compounds exhibit promising antibacterial and antioxidant activities, indicating their potential use in developing new therapeutic agents (Rambabu et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .

Mode of Action

The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from carrying out its normal function.

Biochemical Pathways

The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This is because Cyt-bd is involved in the electron transport chain, a crucial process for ATP production. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion .

Result of Action

The compound’s action results in the inhibition of growth in certain strains of Mycobacterium . Specifically, it has been shown to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 .

Action Environment

The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium can affect the compound’s potency . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .

Properties

IUPAC Name

6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O3S/c19-10-2-1-9(16-17-10)12(20)14-4-5-18-7-15-8-3-6-22-11(8)13(18)21/h3,6-7H,1-2,4-5H2,(H,14,20)(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTXVEAYPWKMQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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